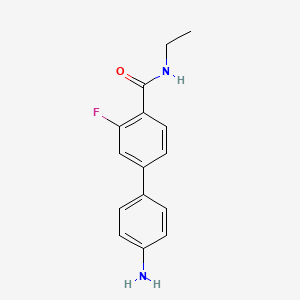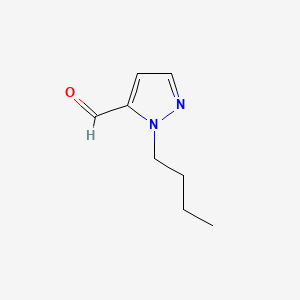
3-(3-Aminophényl)-N,N-diméthylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Aminophenyl)-N,N-dimethylbenzamide is an organic compound that features an aminophenyl group attached to a benzamide structure
Applications De Recherche Scientifique
3-(3-Aminophenyl)-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
Target of Action
The primary target of 3-(3-Aminophenyl)-N,N-dimethylbenzamide is the Folate Receptor Alpha (FolRα) . This receptor is overexpressed in several types of cancers, including ovarian and endometrial cancers . The compound binds to FolRα with high affinity .
Mode of Action
3-(3-Aminophenyl)-N,N-dimethylbenzamide interacts with its target by internalizing rapidly into target positive cells . It then releases a tubulin-targeting cytotoxin, 3-aminophenyl hemiasterlin (SC209) . SC209 has a reduced potential for drug efflux via the P-glycoprotein 1 drug pump compared with other tubulin-targeting payloads .
Biochemical Pathways
The compound affects the tubulin cytoskeleton, which is crucial for cell division. By targeting tubulin, the compound disrupts cell division, leading to cell death . This is particularly effective in cancer cells, which divide rapidly and uncontrollably.
Pharmacokinetics
The compound is stable in circulation with no change in the drug–antibody ratio (DAR) for up to 21 days . It has a half-life of 6.4 days in mice , suggesting a prolonged presence in the body, allowing it to exert its effects over a longer period.
Result of Action
A single dose of the compound induced significant tumor growth inhibition in FolRα-expressing xenograft models and patient-derived xenograft models . This suggests that the compound has a potent and specific preclinical efficacy.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect its action. The compound showed increased efficacy when used in combination with other treatments like carboplatin or avastin in xenograft models .
Analyse Biochimique
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Dosage Effects in Animal Models
Studies should be conducted to understand any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies should focus on identifying any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Research should be conducted to identify any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminophenyl)-N,N-dimethylbenzamide typically involves the reaction of 3-aminobenzoic acid with N,N-dimethylformamide (DMF) in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the aminophenyl group to form the final benzamide product.
Industrial Production Methods
In an industrial setting, the production of 3-(3-Aminophenyl)-N,N-dimethylbenzamide can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Aminophenyl)-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines with reduced functional groups.
Substitution: Halogenated derivatives of the benzamide.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminophenol: An aromatic amine and phenol, used in the synthesis of dyes and pharmaceuticals.
N,N-Dimethylbenzamide: A simple benzamide derivative, used as a solvent and intermediate in organic synthesis.
Uniqueness
3-(3-Aminophenyl)-N,N-dimethylbenzamide is unique due to the presence of both an aminophenyl group and a dimethylbenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
3-(3-aminophenyl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-17(2)15(18)13-7-3-5-11(9-13)12-6-4-8-14(16)10-12/h3-10H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPDKLRIYZARMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743009 |
Source


|
| Record name | 3'-Amino-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375069-30-9 |
Source


|
| Record name | 3'-Amino-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-BOC-4-(2,2-Dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)piperidine](/img/structure/B581641.png)






![5-Chlorobenzo[d]oxazol-7-amine](/img/structure/B581655.png)
